Cas no 2138032-99-0 (2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid)

2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid
- 2138032-99-0
- 2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid
- EN300-1162384
-
- Inchi: 1S/C13H15N3O2/c1-8(2)6-14-13-15-7-10-5-9(12(17)18)3-4-11(10)16-13/h3-5,7-8H,6H2,1-2H3,(H,17,18)(H,14,15,16)
- InChI Key: CMEPRZNFYFKOPG-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=NC(=N2)NCC(C)C)C=1)=O
Computed Properties
- Exact Mass: 245.116426730g/mol
- Monoisotopic Mass: 245.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 75.1Ų
2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162384-250mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 250mg |
$1012.0 | 2023-10-03 | ||
Enamine | EN300-1162384-1000mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 1000mg |
$1100.0 | 2023-10-03 | ||
Enamine | EN300-1162384-2500mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 2500mg |
$2155.0 | 2023-10-03 | ||
Enamine | EN300-1162384-1.0g |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1162384-100mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 100mg |
$968.0 | 2023-10-03 | ||
Enamine | EN300-1162384-10000mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 10000mg |
$4729.0 | 2023-10-03 | ||
Enamine | EN300-1162384-50mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 50mg |
$924.0 | 2023-10-03 | ||
Enamine | EN300-1162384-500mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 500mg |
$1056.0 | 2023-10-03 | ||
Enamine | EN300-1162384-5000mg |
2-[(2-methylpropyl)amino]quinazoline-6-carboxylic acid |
2138032-99-0 | 5000mg |
$3189.0 | 2023-10-03 |
2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid
Introduction to 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid (CAS No. 2138032-99-0)
2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138032-99-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a quinazoline core with an amino group and a carboxylic acid substituent, has garnered attention due to its structural versatility and potential biological activities. The presence of a 2-methylpropyl side chain introduces steric and electronic modifications that can influence its interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
The quinazoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various therapeutic applications. Compounds containing this moiety have demonstrated efficacy in treating conditions ranging from cancer to infectious diseases. The specific modification of 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid at the 6-position with a carboxylic acid group enhances its solubility and reactivity, facilitating further chemical derivatization and biological evaluation.
In recent years, there has been a surge in research focused on developing novel quinazoline derivatives with enhanced pharmacological properties. The incorporation of functional groups such as amino and carboxylic acid moieties allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic profiles. Studies have shown that modifications at the 6-position of the quinazoline ring can significantly alter binding affinity to target enzymes and receptors, thereby influencing therapeutic efficacy.
One of the most compelling aspects of 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid is its potential as an intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid group provides a versatile handle for further functionalization via esterification, amidation, or coupling reactions, enabling the creation of novel analogs with tailored properties. This flexibility makes it an invaluable building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry have also highlighted the significance of 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid as a lead compound. Molecular docking studies have revealed its potential interaction with various biological targets, including kinases and transcription factors implicated in cancer progression. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation, underscoring the importance of structural optimization strategies.
The synthesis of 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include condensation reactions to form the quinazoline core, followed by selective functionalization at the 6-position and introduction of the 2-methylpropyl group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity, ensuring that researchers obtain high-quality material for downstream applications.
From a biological perspective, 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid has shown promise in preclinical studies as a modulator of cellular signaling pathways. Its ability to interact with specific enzymes and receptors suggests potential applications in treating inflammatory diseases, neurodegenerative disorders, and metabolic conditions. Further investigation into its mechanism of action will be crucial in determining its therapeutic relevance and identifying suitable clinical indications.
The development of novel pharmaceuticals relies heavily on access to well-characterized compounds like 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid (CAS No. 2138032-99-0). Its availability through reliable chemical suppliers ensures that researchers can conduct thorough investigations without compromising on quality or consistency. As interest in quinazoline derivatives continues to grow, this compound is poised to play a pivotal role in shaping future therapeutic strategies.
In conclusion, 2-(2-methylpropyl)aminoquinazoline-6-carboxylic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological relevance, make it an attractive candidate for further development. Continued exploration into its properties and applications will undoubtedly contribute to advancements in drug discovery and medicine.
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